molecular formula C22H29N3O2S B11811870 N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11811870
M. Wt: 399.6 g/mol
InChI Key: NCZNHFICAFCKSI-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound with the molecular formula C22H29N3O2S. It is primarily used as a research chemical and is known for its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a tosyl group. This compound is often utilized in the synthesis of various pharmaceuticals and organic compounds due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a tosylated pyrrolidine derivative. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine stands out due to its combination of a cyclohexyl group, a tosylated pyrrolidine ring, and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

N-cyclohexyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C22H29N3O2S/c1-17-11-13-19(14-12-17)28(26,27)25-16-6-10-21(25)20-9-5-15-23-22(20)24-18-7-3-2-4-8-18/h5,9,11-15,18,21H,2-4,6-8,10,16H2,1H3,(H,23,24)

InChI Key

NCZNHFICAFCKSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC4CCCCC4

Origin of Product

United States

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